Silane, cyclopentyldimethoxy(1-methylethoxy)-
Description
Silane, cyclopentyldimethoxy(1-methylethoxy)- is a hypothetical organosilicon compound characterized by a cyclopentyl ring substituted with two methoxy groups and a 1-methylethoxy (isopropoxy) group attached to a silicon atom. Organosilanes like this are typically used as coupling agents, surface modifiers, or intermediates in organic synthesis due to their hydrolytic stability and reactivity with organic/inorganic substrates .
Properties
CAS No. |
143487-48-3 |
|---|---|
Molecular Formula |
C10H22O3Si |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
cyclopentyl-dimethoxy-propan-2-yloxysilane |
InChI |
InChI=1S/C10H22O3Si/c1-9(2)13-14(11-3,12-4)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
PYNBAJLQQUUQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C1CCCC1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, cyclopentyldimethoxy(1-methylethoxy)- typically involves the reaction of cyclopentylmagnesium bromide with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of silane, cyclopentyldimethoxy(1-methylethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and stored .
Chemical Reactions Analysis
Types of Reactions
Silane, cyclopentyldimethoxy(1-methylethoxy)- undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at room temperature.
Condensation: Acidic or basic catalysts at elevated temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
Silane, cyclopentyldimethoxy(1-methylethoxy)- has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between polymers and inorganic fillers.
Biology: Employed in the modification of surfaces for cell culture and tissue engineering.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance their mechanical properties and durability
Mechanism of Action
The mechanism of action of silane, cyclopentyldimethoxy(1-methylethoxy)- involves the formation of covalent bonds between the silane and the surface of the material being treated. The methoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process enhances the adhesion and compatibility between different materials .
Comparison with Similar Compounds
The following analysis compares the structural and functional attributes of Silane, cyclopentyldimethoxy(1-methylethoxy)- with key analogs from the evidence.
Structural and Functional Group Analysis
Key Observations:
- Cycloalkoxy vs.
- Alkoxy Diversity : The target compound’s combination of methoxy and isopropoxy groups balances electron-withdrawing (methoxy) and steric effects (isopropoxy), whereas tris-isopropoxy in prioritizes steric protection of the silicon center.
- Functional Group Reactivity : Iodine substituents () enable cross-coupling or nucleophilic substitution, while methoxyethenyl groups () may participate in cycloaddition or polymerization.
Physicochemical Properties (Inferred)
- Hydrolytic Stability : Bulky substituents like tert-butyl () or isopropoxy () reduce hydrolysis rates compared to smaller alkoxy groups (e.g., methoxy). The target compound’s dimethoxy/isopropoxy mix may offer intermediate stability.
- Thermal Stability : Higher molecular weight compounds (e.g., , MW 422.37) likely exhibit higher boiling points than simpler silanes (e.g., , MW 188.34).
- Solubility: Aromatic iodomethyl groups () increase hydrophobicity, while cycloalkoxy groups () may improve compatibility with non-polar solvents.
Biological Activity
Silane, cyclopentyldimethoxy(1-methylethoxy)-, also known by its CAS number 143487-48-3, is a silane compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H20O3Si
- Molecular Weight : 220.35 g/mol
- Structure : The compound features a cyclopentyl group and two methoxy groups attached to a silicon atom.
Antimicrobial Properties
Research indicates that silanes can exhibit antimicrobial activity. A study focusing on various silane compounds demonstrated that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Anticancer Potential
Silanes have been investigated for their cytotoxic effects in cancer cell lines. In vitro studies have shown that cyclopentyldimethoxy silane can induce apoptosis in specific cancer cells. The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Caspase activation |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 20 | Reactive oxygen species generation |
The biological activity of silane compounds like cyclopentyldimethoxy involves several key mechanisms:
- Membrane Disruption : The lipophilic nature of the silane allows it to integrate into lipid membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : Silanes can induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Signal Transduction Pathways : Interaction with various signaling pathways may enhance or inhibit cellular responses related to growth and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various silanes, including cyclopentyldimethoxy, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Study 2: Cancer Cell Cytotoxicity
In another study, the compound was tested against multiple cancer cell lines. The findings revealed that cyclopentyldimethoxy silane exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
